molecular formula C19H27N B14507558 2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline CAS No. 63983-62-0

2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline

Cat. No.: B14507558
CAS No.: 63983-62-0
M. Wt: 269.4 g/mol
InChI Key: RKMVGWOMHGJWQW-UHFFFAOYSA-N
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Description

2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline is an organic compound that features a quinoline core with unique alkyne and allene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of Alkyne and Allene Groups: These functional groups can be introduced via palladium-catalyzed coupling reactions or other metal-catalyzed processes.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne and allene groups.

    Reduction: Reduction reactions could target the quinoline core or the alkyne groups.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Penta-3,4-dien-1-yl)quinoline
  • 5-(pent-2-en-4-yn-1-yl)quinoline
  • Decahydroquinoline derivatives

Uniqueness

The unique combination of alkyne and allene groups in 2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline sets it apart from other quinoline derivatives, potentially offering distinct reactivity and applications.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

CAS No.

63983-62-0

Molecular Formula

C19H27N

Molecular Weight

269.4 g/mol

InChI

InChI=1S/C19H27N/c1-3-5-7-10-16-11-9-13-19-18(16)15-14-17(20-19)12-8-6-4-2/h1,5-7,16-20H,2,8-15H2

InChI Key

RKMVGWOMHGJWQW-UHFFFAOYSA-N

Canonical SMILES

C=C=CCCC1CCC2C(CCCC2N1)CC=CC#C

Origin of Product

United States

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